
1,2-Naphthalenedione, 6-hydroxy-
Vue d'ensemble
Description
1,2-Naphthalenedione, 6-hydroxy-, also known as 6-hydroxy-1,2-naphthoquinone or juglone, is a natural organic compound found in the roots, leaves, and bark of the black walnut tree. It has been extensively studied for its various biological and pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects.
Applications De Recherche Scientifique
Antimicrobial Activity
6-Hydroxynaphthalene-1,2-dione has been identified as a compound with significant antimicrobial properties. It’s part of a class of naphthalenes that exhibit a wide range of biological activities, including the ability to inhibit the growth of various microorganisms. This makes it a potential candidate for developing new antimicrobial agents that could be used in medical treatments to combat resistant strains of bacteria and other pathogens .
Antioxidant Properties
Research has shown that certain naphthalene derivatives, including 6-hydroxynaphthalene-1,2-dione, display promising antioxidant activities. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. Antioxidants are crucial in preventing oxidative stress, a factor in many chronic diseases, and this compound’s efficacy is comparable to well-known antioxidants like ascorbic acid and α-tocopherol .
Cytotoxic Effects
The cytotoxic effects of 6-hydroxynaphthalene-1,2-dione are of great interest in cancer research. Its ability to induce cell death in cancer cells without harming healthy cells could lead to the development of more effective cancer therapies. The compound’s mechanism of action and its potential applications in targeted treatments are areas of ongoing investigation .
Anti-inflammatory Applications
Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. 6-Hydroxynaphthalene-1,2-dione has shown anti-inflammatory properties, suggesting its use in treating conditions characterized by inflammation, such as arthritis and other autoimmune disorders .
Anti-protozoal Activity
Protozoan infections are caused by single-celled organisms and can lead to diseases like malaria. 6-Hydroxynaphthalene-1,2-dione has demonstrated anti-protozoal activity, indicating its potential as a therapeutic agent in treating protozoan infections. This application is particularly relevant in areas where such infections are prevalent and pose significant health challenges .
Anti-platelet Aggregation
The prevention of platelet aggregation is crucial in managing cardiovascular diseases, as excessive clotting can lead to heart attacks and strokes. 6-Hydroxynaphthalene-1,2-dione has been found to possess anti-platelet aggregation properties, making it a candidate for the development of drugs that can prevent thrombosis and improve cardiovascular health .
Organic Synthesis and Catalysis
6-Hydroxynaphthalene-1,2-dione serves as a building block in organic synthesis, particularly in the formation of Mannich bases. These bases and their metal complexes have shown a variety of biological properties, making them useful in synthesizing new compounds with potential pharmacological applications .
Environmental Applications
Due to its chemical properties, 6-hydroxynaphthalene-1,2-dione can be utilized in environmental applications such as the degradation of pollutants. Its redox-active nature allows it to participate in reactions that can break down harmful chemicals, contributing to cleaner water and soil .
Mécanisme D'action
Target of Action
It’s known that naphthalene derivatives have been used in the synthesis of zerovalent iron nanoparticles . These nanoparticles can be used in various applications, including environmental remediation and medical treatments .
Mode of Action
Naphthalene derivatives are known for their strong reducing properties . They can reduce various compounds, including nitrobenzenes, sulfonate esters, or epoxides . In the context of zerovalent iron nanoparticles synthesis, naphthalenides are used as reducing agents to convert iron(III) chloride (FeCl3) into iron(0) nanoparticles .
Biochemical Pathways
Naphthalene derivatives are known to be involved in various biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Result of Action
It’s known that naphthalene derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Action Environment
It’s known that the stability of alkali metal naphthalenides, which are used as reducing agents in the synthesis of zerovalent iron nanoparticles, can be influenced by factors such as the type of alkali metal, the type of solvent, temperature, and storage time .
Propriétés
IUPAC Name |
6-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWXLWDPFSPVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343422 | |
| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Naphthalenedione, 6-hydroxy- | |
CAS RN |
607-20-5 | |
| Record name | 6-Hydroxy-1,2-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Naphthalenedione, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




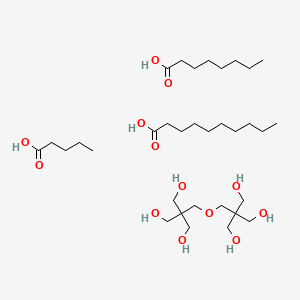
![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
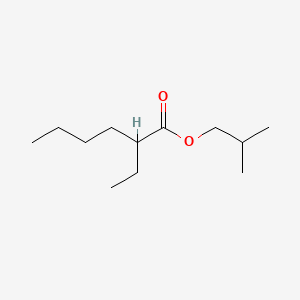
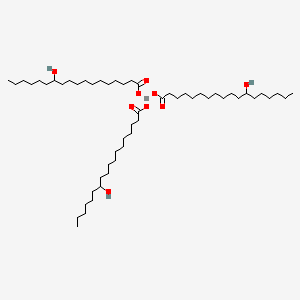

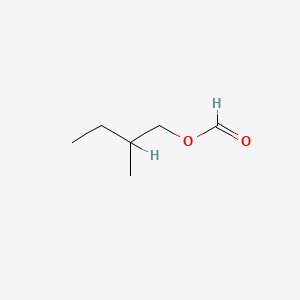
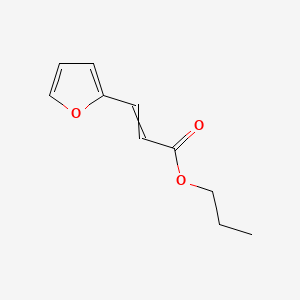


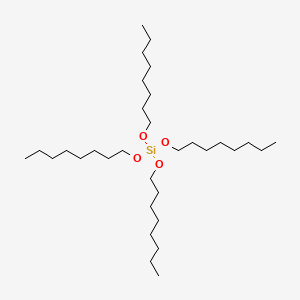
![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)